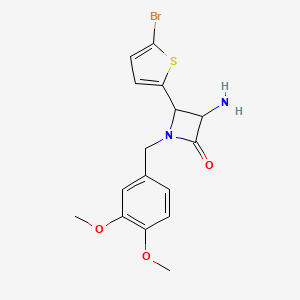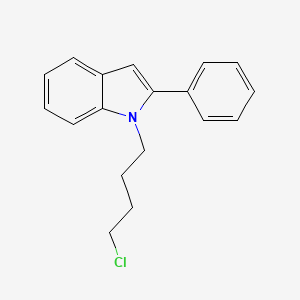
3,5-Difluoro-benzenebutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O. It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-benzenebutanol typically involves the fluorination of benzenebutanol derivatives. One common method is the reaction of 3,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. These processes are conducted in specialized reactors designed to handle the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluorobenzophenone or 3,5-difluorobenzoic acid.
Reduction: Formation of 3,5-difluorobenzene.
Substitution: Formation of various substituted benzenebutanol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3,5-Difluoro-benzenebutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-benzenebutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective interactions with the target molecules. This can result in the modulation of biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoroaniline: Similar in structure but contains an amino group instead of a hydroxyl group.
3,5-Difluorobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
3,5-Difluorobenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C10H12F2O |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7,13H,1-4H2 |
Clé InChI |
KRDZUALVWCILGV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
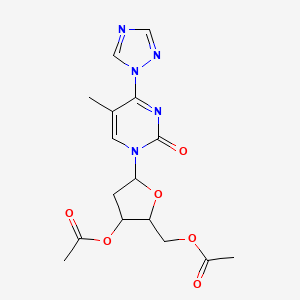
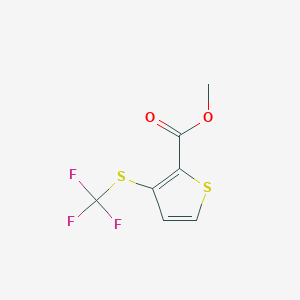

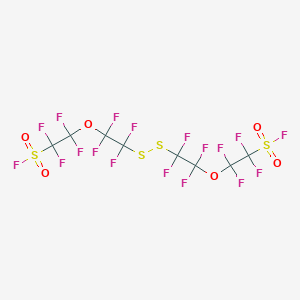



![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)
![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)

